molecular formula C23H28N2O5S B2960311 Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-06-1

Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2960311
CAS No.: 896680-06-1
M. Wt: 444.55
InChI Key: KFVNMYKICIBNHK-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a tetrahydropyridine core fused with a thiophene ring. Key structural features include:

  • 6-Acetyl group: Enhances conformational rigidity and influences electronic properties.
  • 4-Butoxybenzamido substituent at position 2: A benzamide moiety with a butoxy chain, likely improving lipophilicity and membrane permeability.
  • Ethyl ester at position 3: Common in Gewald reaction-derived analogs, facilitating synthetic modularity .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-4-6-13-30-17-9-7-16(8-10-17)21(27)24-22-20(23(28)29-5-2)18-11-12-25(15(3)26)14-19(18)31-22/h7-10H,4-6,11-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVNMYKICIBNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of tetrahydrothieno derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the butoxybenzamido group enhances its solubility and bioavailability. The molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S, and its IUPAC name reflects its complex structure.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thieno derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : These compounds can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Studies have demonstrated that thieno derivatives possess significant anticancer properties. For instance:

  • Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have indicated that the compound reduces inflammation markers and exhibits protective effects in models of acute inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Tests against common bacterial strains have shown promising results, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Kidwai & Mishra (2003)Identified diverse biological activities in thiophene derivatives including anticancer properties.
Amr et al. (2006)Demonstrated the efficacy of related compounds in inhibiting tumor growth in vitro.
Sherif (1996)Explored the pharmacological potential of thieno derivatives in various biological assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural-Activity Relationships (SAR)

  • R2 Substituent: Benzamido/perfluorobenzamido groups: Enhance potency against Mtb (e.g., MIC = 0.23 µM for perfluorobenzamido analog) . 3,4,5-Trimethoxyphenylamino: Critical for antitubulin activity, likely via colchicine-binding site interactions . Butoxy chain: May improve pharmacokinetic properties (e.g., solubility, bioavailability) compared to smaller alkoxy groups.
  • R6 Substituent: Acetyl vs.
  • Ethyl ester at R3 : Replacing ethyl with tert-butyl (e.g., 3i, 3j in ) reduces polarity but may decrease metabolic stability .

Physicochemical and Spectral Data Comparison

Property Target Compound Methyl 6-Acetyl-2-(Trimethoxyphenylamino) Analog Ethyl 6-Ethyl-2-(Perfluorobenzamido) Analog
Molecular Weight (g/mol) ~487 (estimated) 421.3 483.4 (calculated)
Melting Point (°C) Not reported 90–91 Not reported
<sup>1</sup>H-NMR Key Signals δ ~1.24 (CH3CH2), 2.06 (COCH3) δ 2.06 (COCH3), 3.76 (OCH3) δ 8.51 (Ar-H), 1.23 (CH3CH2)
ESI-MS ([M+1]<sup>+</sup>) Not reported 421.3 483.4

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